molecular formula C16H23N3O2 B268696 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide

Katalognummer B268696
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: HQGKDYNIVNXEFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide, also known as CXB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CXB belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Wirkmechanismus

The exact mechanism of action of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-characterized. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also has some limitations. Its solubility in aqueous solutions is relatively low, which can make it difficult to administer in vivo. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide also has a relatively short half-life, which limits its efficacy in some applications.

Zukünftige Richtungen

There are several future directions for research on 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide. One potential direction is the development of more potent and selective 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide analogs that exhibit improved pharmacological properties. Another direction is the investigation of the potential application of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide in cancer therapy. Further studies are also needed to elucidate the exact mechanism of action of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide and its effects on various signaling pathways.

Synthesemethoden

The synthesis of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide involves the reaction between N-ethyl-4-aminobenzamide and cyclohexyl isocyanate. The reaction occurs in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography. The yield of 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide is typically around 70-80%.

Wissenschaftliche Forschungsanwendungen

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide has also been studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.

Eigenschaften

Produktname

4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide

Molekularformel

C16H23N3O2

Molekulargewicht

289.37 g/mol

IUPAC-Name

4-(cyclohexylcarbamoylamino)-N-ethylbenzamide

InChI

InChI=1S/C16H23N3O2/c1-2-17-15(20)12-8-10-14(11-9-12)19-16(21)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,20)(H2,18,19,21)

InChI-Schlüssel

HQGKDYNIVNXEFP-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.